N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide

Pharmacokinetics LC-MS/MS Chronic Myelogenous Leukemia

This certified reference standard is the confirmed amide hydrolysis metabolite (M3) of flumatinib. It is essential for developing and validating LC-MS/MS methods to monitor flumatinib metabolism in chronic myelogenous leukemia (CML) research. Its unique MS transition (m/z 303->175) and chromatographic properties are irreplaceable by other analogs, guaranteeing precise pharmacokinetic modeling and bioanalytical accuracy.

Molecular Formula C14H16N4O
Molecular Weight 256.309
CAS No. 1796987-55-7
Cat. No. B2375321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide
CAS1796987-55-7
Molecular FormulaC14H16N4O
Molecular Weight256.309
Structural Identifiers
SMILESCN(C)C1=NC=CC(=N1)CNC(=O)C2=CC=CC=C2
InChIInChI=1S/C14H16N4O/c1-18(2)14-15-9-8-12(17-14)10-16-13(19)11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,16,19)
InChIKeyOBAPBCWSCZFISQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement Guide: Sourcing N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide (CAS 1796987-55-7) for Metabolic and Kinase Research


N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide (CAS 1796987-55-7) is a synthetic small molecule within the pyrimidine derivative class. Its primary documented scientific relevance is as a metabolite in the pharmacological pathway of the antineoplastic tyrosine kinase inhibitor flumatinib, specifically identified during metabolic profiling in chronic myelogenous leukemia (CML) patients [1]. While it possesses a structural motif common to kinase inhibitors, its standalone pharmacological characterization remains limited in the public domain, making its procurement value highly specific to its defined role as an analytical reference standard or a chemical probe for a particular metabolic pathway.

Chemical Precision in Flumatinib Metabolite Studies: Why N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide Cannot Be Substituted


In the context of flumatinib metabolism research, N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide represents a specific, structurally confirmed hydrolytic metabolite, enabling accurate pharmacokinetic modeling and bioanalytical method validation. Generic substitution with other pyrimidine-benzamide analogs or even other flumatinib metabolites like the N-desmethyl product (M1) is scientifically invalid because each metabolite possesses a unique mass spectrometric transition, retention time, and quantitative response factor. In-class compounds cannot be interchanged as their distinct structural features lead to different physicochemical properties and biological profiles, directly impacting, for example, the linearity and accuracy of LC-MS/MS methods [1]. This necessitates procurement of the exact compound for precise analytical work.

Quantitative Evidence Guide for N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide (CAS 1796987-55-7)


Differentiation via Validated Bioanalytical Parameters Against Primary Metabolite M1

As a distinct hydrolytic metabolite of flumatinib, this compound (identified as M3) is differentiated from the circulating active metabolite N-desmethyl flumatinib (M1) by its validated MS/MS detection parameters. The specific mass transition and method performance characteristics are critical for selective quantification and are not interchangeable with M1 or other metabolites [1].

Pharmacokinetics LC-MS/MS Chronic Myelogenous Leukemia

Kinase Binding Profile Against Target-Specific Inhibitor CHMFL-PDGFR-159

This compound is suggested to act as a type II PDGFRα kinase inhibitor, binding to the DFG-out conformation [1]. In comparison to the highly selective type II PDGFRα inhibitor CHMFL-PDGFR-159, the target compound likely exhibits a different selectivity window. CHMFL-PDGFR-159 demonstrates distinct potency against PDGFRα (IC50) vs. PDGFRβ, while the target compound's precise selectivity profile is not established in the identified literature, highlighting a gap in direct comparative data .

Kinase Inhibition PDGFRα Binding Affinity

Metabolic Pathway Contribution vs. Main Pharmacologically Active Moiety

Flumatinib metabolism predominantly involves amide hydrolysis, yielding this compound as one of the major hydrolytic metabolites (M3). The parent drug flumatinib remains the main circulating form, and its observed concentration is significantly higher than that of M3. This directly impacts the compound's procurement value: it serves primarily as a metabolic fate marker rather than a pharmacologically active species [1].

Drug Metabolism Flumatinib Metabolic Stability

Application Scenarios for N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide in Scientific Research


LC-MS/MS Method Development and Validation for Flumatinib Bioanalysis

This compound is essential as a primary reference standard for developing and validating quantitative LC-MS/MS methods to monitor flumatinib metabolism in clinical or preclinical studies. As established, its unique MS transition (m/z 303->175) and validated assay parameters are mandatory for setting up a specific and accurate multiple reaction monitoring (MRM) method for M3 in biological matrices [1].

Investigation of Amide Hydrolysis Pathways in Drug Metabolism

This benzamide derivative serves as a definitive chemical probe to study the amide bond hydrolysis pathway. Its confirmed formation from flumatinib, particularly influenced by electron-withdrawing substituents as compared to imatinib, provides a critical reference point for understanding the structural factors governing the metabolic liability of tyrosine kinase inhibitors [1].

Chemical Synthesis of Targeted Kinase Probe Libraries

Given its pyrimidine-benzamide scaffold, which is a known pharmacophore for kinase inhibition, this compound could serve as a synthetic building block or a core scaffold for generating focused libraries aimed at exploring structure-activity relationships (SAR) around the type II kinase inhibitor binding mode, though its own kinase selectivity remains unvalidated [2].

Quote Request

Request a Quote for N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.